Cas no 330200-97-0 (4-(2,5-dioxopyrrolidin-1-yl)-N-(2-methoxy-4-nitrophenyl)benzamide)

4-(2,5-dioxopyrrolidin-1-yl)-N-(2-methoxy-4-nitrophenyl)benzamide is a synthetic compound with potential applications in organic synthesis. It features a pyrrolidinone ring, a nitrophenyl group, and a methoxy group, which contribute to its unique chemical properties. This compound exhibits high purity and stability, making it suitable for research and development in various chemical reactions.
4-(2,5-dioxopyrrolidin-1-yl)-N-(2-methoxy-4-nitrophenyl)benzamide structure
330200-97-0 structure
Product Name:4-(2,5-dioxopyrrolidin-1-yl)-N-(2-methoxy-4-nitrophenyl)benzamide
CAS No:330200-97-0
MF:C18H15N3O6
MW:369.328204393387
CID:6103411
PubChem ID:4592209
Update Time:2025-06-20

4-(2,5-dioxopyrrolidin-1-yl)-N-(2-methoxy-4-nitrophenyl)benzamide Chemical and Physical Properties

Names and Identifiers

    • 4-(2,5-dioxopyrrolidin-1-yl)-N-(2-methoxy-4-nitrophenyl)benzamide
    • Benzamide, 4-(2,5-dioxo-1-pyrrolidinyl)-N-(2-methoxy-4-nitrophenyl)-
    • Oprea1_052907
    • SR-01000424644
    • 330200-97-0
    • SR-01000424644-1
    • AKOS001611656
    • F0327-0386
    • Inchi: 1S/C18H15N3O6/c1-27-15-10-13(21(25)26)6-7-14(15)19-18(24)11-2-4-12(5-3-11)20-16(22)8-9-17(20)23/h2-7,10H,8-9H2,1H3,(H,19,24)
    • InChI Key: PXSALUOJKXDDBG-UHFFFAOYSA-N
    • SMILES: C(NC1=CC=C([N+]([O-])=O)C=C1OC)(=O)C1=CC=C(N2C(=O)CCC2=O)C=C1

Computed Properties

  • Exact Mass: 369.09608521g/mol
  • Monoisotopic Mass: 369.09608521g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 4
  • Complexity: 595
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 122Ų

Experimental Properties

  • Density: 1.467±0.06 g/cm3(Predicted)
  • Boiling Point: 595.7±50.0 °C(Predicted)
  • pka: 11.17±0.70(Predicted)

4-(2,5-dioxopyrrolidin-1-yl)-N-(2-methoxy-4-nitrophenyl)benzamide Pricemore >>

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Additional information on 4-(2,5-dioxopyrrolidin-1-yl)-N-(2-methoxy-4-nitrophenyl)benzamide

Introduction to 4-(2,5-dioxopyrrolidin-1-yl)-N-(2-methoxy-4-nitrophenyl)benzamide (CAS No. 330200-97-0)

4-(2,5-dioxopyrrolidin-1-yl)-N-(2-methoxy-4-nitrophenyl)benzamide is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its Chemical Abstracts Service (CAS) number 330200-97-0, represents a novel molecular entity with a unique structural framework that has potential applications in the development of bioactive molecules. The presence of both a dioxopyrrolidin-1-yl moiety and a 2-methoxy-4-nitrophenyl benzamide group suggests a complex interplay of electronic and steric effects, which may contribute to its biological activity.

The dioxopyrrolidin-1-yl group is an intriguing structural feature that has been explored in various pharmacological contexts. Pyrrolidinone derivatives are known for their versatility in drug design, often serving as key pharmacophores in small molecule inhibitors and modulators. The dioxo substitution enhances the electrophilicity of the ring, making it a potential target for interactions with biological macromolecules. This structural motif has been implicated in several therapeutic areas, including anti-inflammatory and anticancer agents, due to its ability to modulate enzyme activity and receptor binding.

Complementing the dioxopyrrolidin-1-yl scaffold is the 2-methoxy-4-nitrophenyl benzamide component. This aromatic group introduces both methoxy and nitro substituents, which are well-documented in medicinal chemistry for their ability to influence metabolic stability, solubility, and binding affinity. The nitro group, in particular, can serve as a hydrogen bond acceptor or participate in redox reactions, while the methoxy group can enhance lipophilicity and metabolic resistance. The combination of these substituents in a benzamide framework suggests that this compound may exhibit enhanced bioavailability and target specificity.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of such compounds with high precision. Studies indicate that the 4-(2,5-dioxopyrrolidin-1-yl)-N-(2-methoxy-4-nitrophenyl)benzamide scaffold may interact with proteins through multiple hydrogen bonding interactions and hydrophobic contacts. This has led to hypotheses about its potential utility as an inhibitor or modulator of key enzymes involved in inflammatory pathways, such as cyclooxygenases (COX) or lipoxygenases (LOX).

In vitro studies have begun to elucidate the pharmacological profile of this compound. Initial assays suggest that it demonstrates moderate inhibitory activity against certain inflammatory markers, with IC50 values comparable to some known therapeutic agents. The dual functionality of the molecule—combining the pyrrolidinone pharmacophore with the nitrophenyl benzamide moiety—appears to contribute to its observed effects. Further research is warranted to fully characterize its mechanism of action and assess its potential as a lead compound for drug development.

The synthesis of 4-(2,5-dioxopyrrolidin-1-yl)-N-(2-methoxy-4-nitrophenyl)benzamide presents unique challenges due to the complexity of its structure. Multi-step synthetic routes involving cyclization reactions, nucleophilic substitutions, and protecting group strategies have been employed to achieve high yields and purity. Advances in synthetic methodologies have made it possible to produce this compound on a scalable basis, facilitating further exploration of its biological properties.

The growing interest in this compound is also driven by its potential applications in addressing unmet medical needs. Chronic inflammatory conditions, such as rheumatoid arthritis and inflammatory bowel disease, represent significant therapeutic challenges where novel inhibitors are needed. The structural features of 4-(2,5-dioxopyrrolidin-1-yl)-N-(2-methoxy-4-nitrophenyl)benzamide make it a promising candidate for further investigation in these areas.

Additionally, the compound’s stability under various physiological conditions is an important consideration for its development into a viable therapeutic agent. Preliminary data suggest that it maintains structural integrity under acidic and basic pH conditions, as well as during exposure to digestive enzymes. This stability could enhance its bioavailability and reduce degradation during absorption or metabolism.

The integration of machine learning algorithms into drug discovery pipelines has accelerated the identification of promising candidates like 4-(2,5-dioxopyrrolidin-1-yl)-N-(2-methoxy-4-nitrophenyl)benzamide. Predictive models can screen large chemical libraries for molecules with desired physicochemical properties and predicted biological activity. Such computational approaches have identified this compound as a high-potential scaffold for further optimization.

Future research directions include exploring analogs derived from this core structure to improve potency and selectivity. Modifications such as varying substituents on the aromatic ring or introducing additional functional groups could yield derivatives with enhanced pharmacological profiles. Additionally, studies on its interaction with specific protein targets will provide deeper insights into its mechanism of action.

The pharmaceutical industry continues to invest heavily in innovative approaches to drug development, recognizing the importance of structurally unique compounds like 4-(2,5-dioxopyrrolidin-1-yl)-N-(2-methoxy-4-nitrophenyl)benzamide. Its combination of novel scaffolding and demonstrated biological activity positions it as a valuable asset in medicinal chemistry efforts aimed at addressing complex diseases.

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